Ethanol, 2-(3-azetidinylmethylamino)-
Description
Ethanol, 2-(3-azetidinylmethylamino)- (systematic IUPAC name: 2-[(3-azetidinylmethyl)amino]ethanol) is an amino alcohol derivative characterized by an ethanol backbone substituted with a 3-azetidinylmethylamino group. Azetidine, a four-membered cyclic amine, confers unique steric and electronic effects compared to linear or aromatic substituents, influencing reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethylamino)ethanol |
InChI |
InChI=1S/C6H14N2O/c9-2-1-7-3-6-4-8-5-6/h6-9H,1-5H2 |
InChI Key |
WWXXMJJYXAXHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CNCCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of ethanol derivatives bearing amino substituents typically involves nucleophilic substitution or reductive amination strategies. For the specific compound "Ethanol, 2-(3-azetidinylmethylamino)-", the key challenge lies in constructing the azetidinylmethylamino substituent on the ethanol framework.
Catalytic Hydrogenation and Amination Routes
One notable method for preparing amino ethanol derivatives involves catalytic hydrogenation of triethanolamine or related precursors. For example, the production of 2-(dimethylamino)ethanol has been achieved by reacting triethanolamine with hydrogen gas in the presence of hydrogen-activating catalysts such as palladium on alumina or nickel-chromium oxide catalysts. The reaction is typically conducted at elevated temperatures (around 280-350 °C) with controlled hydrogen flow rates, achieving high conversion rates (up to 98%) and selectivity (approximately 82-83 mol%) without significant catalyst deactivation or tar formation. This method demonstrates the feasibility of converting polyhydroxyamines into amino ethanol derivatives via hydrogenolysis.
While this method is specific to dimethylamino ethanol, similar catalytic hydrogenation approaches could be adapted for the synthesis of ethanol derivatives with azetidinylmethylamino substituents, provided suitable precursors and catalysts are employed.
Multi-step Organic Synthesis via Halogenation and Nucleophilic Substitution
Another synthetic strategy involves multi-step organic transformations starting from substituted acetophenones or related aromatic ketones. Although this approach is described for compounds like 2-amino-1-(2,5-dimethoxyphenyl) ethanol, the methodology can be conceptually extended to azetidinyl derivatives.
The general steps include:
Halogenation: Bromination of the starting ketone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azodiisobutyronitrile in an organic solvent (e.g., dichloromethane or ethyl acetate) at controlled temperatures (30-40 °C) for several hours to yield a bromoacetophenone intermediate.
Quaternary Ammonium Salt Formation: Reaction of the bromo intermediate with hexamethylenetetramine under reflux conditions to form a quaternary ammonium salt.
Acidic Hydrolysis: Treatment of the quaternary ammonium salt with methanol and concentrated hydrochloric acid at elevated temperatures (60-70 °C) to generate an aminoketone intermediate.
Reduction: Reduction of the aminoketone using sodium borohydride or lithium borohydride in methanol or ethanol at low temperatures (0-20 °C) to obtain the target amino ethanol compound.
This sequence offers a controlled pathway to introduce amino groups and modify the ethanol moiety, with reaction times and temperatures optimized for yield and purity. Purification steps involve pH adjustments, organic solvent extractions, and drying agents to isolate high-purity products (typically 80-82% purity by HPLC).
Structural Variations and Ligand Design
In the context of nicotinic acetylcholine receptor ligands, compounds structurally related to ethanol, 2-(3-azetidinylmethylamino)- have been described with various substitutions on the pyridinyl or aryl moieties, including alkyl, hydroxyalkyl, and alkoxyalkyl groups. The synthetic methods often require careful selection of substituents and linkers to maintain receptor affinity and selectivity. The preparation of these ligands involves tailored synthetic routes that incorporate azetidine rings via alkylation or amination steps, often using protected intermediates to ensure regioselectivity.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Materials | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| Halogenation | 2,5-dimethoxyacetophenone, NBS, azodiisobutyronitrile | 30-40 °C, 5-10 h, dichloromethane or ethyl acetate | Intermediate bromo compound | Radical bromination with controlled temperature |
| Quaternary Ammonium Salt Formation | Bromo intermediate, hexamethylenetetramine | Reflux, 40-80 °C, 10-15 h, dichloromethane | Quaternary ammonium salt | Reflux for nucleophilic substitution |
| Acidic Hydrolysis | Quaternary ammonium salt, methanol, HCl | 60-70 °C, 8-16 h | Aminoketone, ~81% purity (HPLC) | pH adjustment and solvent extraction required |
| Reduction | Aminoketone, sodium borohydride or lithium borohydride | 0-20 °C, 2-6 h, methanol or ethanol | Target amino ethanol, ~80% purity | Controlled addition and temperature critical |
| Catalyst System | Substrate | Temperature (°C) | H2 Flow Rate (ml/min) | Conversion (%) | Selectivity (%) | Notes |
|---|---|---|---|---|---|---|
| Pd/Alumina | Triethanolamine | 285-290 | 30 | 97-98 | 82-83 | Stable catalyst, no tar formation |
| Ni-Cr Oxide/Diatomaceous Earth | Triethanolamine | 280-350 | 50 | 98 | 82 | Catalyst reduced prior to reaction |
Chemical Reactions Analysis
Types of Reactions
Ethanol,2-(3-azetidinylmethylamino)-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Ethanol,2-(3-azetidinylmethylamino)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanol,2-(3-azetidinylmethylamino)-(9ci) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural and molecular parameters of analogous compounds:
Key Observations :
- Ethanol, 2-(methylamino)- (C₃H₉NO) is the simplest analog, with a boiling point of 159–160°C, reflecting higher volatility compared to bulkier derivatives .
- Ethanol, 2-[ethyl(3-methylphenyl)amino]- (C₁₁H₁₇NO) incorporates an aromatic ring, which increases molecular weight (179.26 g/mol) and likely reduces solubility in polar solvents .
Physical and Thermodynamic Properties
Boiling Points and Volatility:
- Ethanol, 2-(methylamino)-: Boiling point = 159–160°C at atmospheric pressure .
- Ethanol, 2-[ethyl(3-methylphenyl)amino]-: Boiling point = 114.5°C at 0.001 bar (reduced pressure) .
Solubility and Polarity:
- Linear amino alcohols (e.g., 2-(methylamino)ethanol) exhibit high water solubility due to strong hydrogen bonding .
- Aryl-substituted analogs (e.g., 2-[ethyl(3-methylphenyl)amino]ethanol) show reduced polarity, favoring organic solvents like toluene or ethyl acetate .
Reactivity Trends:
- Diamino derivatives (e.g., 2-[(2-aminoethyl)amino]ethanol) demonstrate chelating behavior toward metal ions, useful in detergents or catalysis .
- Azetidinyl groups may enhance rigidity and nucleophilicity, favoring applications in drug design (e.g., kinase inhibitors) .
Q & A
Basic Research Questions
What are the established synthetic routes for Ethanol, 2-(3-azetidinylmethylamino)-, and how do reaction conditions influence yield?
Answer:
The synthesis of ethanolamine derivatives typically involves condensation and hydroxylation steps. For example, similar compounds like 2-(ethylmethylamino)ethanol are synthesized via alkylation of azetidine derivatives with halogenated alcohols under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires precise control of stoichiometry, temperature (e.g., 60–80°C), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Purification via vacuum distillation or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to isolate the product from byproducts like unreacted amines .
What key physicochemical properties (e.g., solubility, stability) must be characterized for experimental design?
Answer:
Critical properties include:
- Boiling point : ~159–160°C (analogous to 2-(methylamino)ethanol) .
- Hydrogen-bonding capacity : Impacts solubility in polar solvents (e.g., water, ethanol) and stability in acidic/basic conditions .
- pKa : Estimated ~9–10 (based on similar tertiary amines), affecting protonation states in biological assays .
Characterization methods: - NMR (¹H/¹³C) to confirm substitution patterns.
- HPLC with UV detection for purity analysis .
What safety protocols are essential for handling Ethanol, 2-(3-azetidinylmethylamino)- in laboratory settings?
Answer:
- GHS Classification : Likely Category 4 acute toxicity (oral/skin) and skin corrosion (1B) based on structural analogs .
- Handling : Use closed systems, fume hoods, and non-sparking tools to avoid electrostatic discharge.
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Spill management : Neutralize with dilute acetic acid, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
Advanced Research Questions
How can mechanistic studies resolve contradictions in reported bioactivity (e.g., kinase inhibition vs. cytotoxicity)?
Answer:
Discrepancies may arise from:
- Dose-dependent effects : Low doses (µM range) may inhibit kinases (e.g., EGFR/HER2), while higher doses induce cytotoxicity via membrane disruption .
- Assay conditions : Varying pH or serum content alters protonation and protein binding.
Methodological approach : - Dose-response curves (0.1–100 µM) in kinase inhibition (ELISA) vs. cell viability (MTT) assays.
- Structural analogs : Compare substituent effects (e.g., azetidine vs. piperidine rings) to isolate pharmacophores .
What computational strategies predict interaction mechanisms with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1M17 for EGFR). Focus on hydrogen bonds with catalytic lysine residues .
- DFT calculations : Analyze electron distribution at the azetidine nitrogen to predict nucleophilicity and reactivity in substitution reactions .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
How can synthetic byproducts be minimized during scale-up?
Answer:
- Reagent purity : Use freshly distilled azetidine derivatives to avoid side reactions.
- Temperature control : Maintain <80°C to prevent thermal decomposition of ethanolamine intermediates.
- Catalyst screening : Test immobilized catalysts (e.g., polymer-supported K₂CO₃) for recyclability and reduced waste .
What methodologies validate the compound’s role in modulating neurotransmission pathways?
Answer:
- In vitro electrophysiology : Patch-clamp recordings on neuronal cells to measure acetylcholine receptor currents.
- Microdialysis : Quantify extracellular acetylcholine levels in rat brain slices pre/post-treatment .
- Structural analogs : Compare with acetylcholine precursors (e.g., 2-(dimethylamino)ethanol) to assess SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
